

An In-depth Technical Guide to Cy7 Maleimide: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Cy7 maleimide*

Cat. No.: *B15554661*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cy7 maleimide**, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document details its chemical properties, provides step-by-step experimental protocols for protein labeling, and outlines its key applications in biomedical research and drug development.

Core Concepts

Cyanine7 (Cy7) maleimide is a fluorescent dye featuring a maleimide functional group. This group selectively reacts with sulphydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction. This highly specific and stable covalent bond formation makes **Cy7 maleimide** an excellent tool for labeling biomolecules. Its fluorescence in the near-infrared spectrum (~750 nm excitation and ~773 nm emission) is particularly advantageous for biological imaging due to reduced autofluorescence from tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio.^[1]

Physicochemical Properties

The molecular weight and formula of **Cy7 maleimide** can vary depending on its specific structure and whether it is a standard or sulfonated version. The addition of sulfo groups increases the hydrophilicity of the dye, which can be beneficial for labeling proteins in aqueous

solutions and can help prevent aggregation of the labeled protein. Below is a summary of the properties for different forms of **Cy7 maleimide**.

Quantitative Data Summary

Compound Name	Molecular Weight (g/mol)	Chemical Formula	Key Characteristics
Cy7 maleimide	667.28	C40H47CIN4O	Standard, non-sulfonated form. [2]
Cy7 maleimide	707.34 - 707.4	C43H51CIN4O3	A common variant of the standard form. [3] [4] [5] [6]
Sulfo-Cy7 maleimide	833.042	C43H52N4O9S2	Sulfonated version for increased water solubility. [7]
Sulfo-Cy7 maleimide	869.10	C43H49KN4O9S	Potassium salt of a sulfonated version. [8]
Sulfo-Cy7.5 maleimide	1205.52	C51H51N4K3O15S	A sulfonated variant with a slightly different core structure. [9] [10]

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with **Cy7 maleimide**. Optimization may be required for specific proteins and applications.

Preparation of Reagents

- Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., PBS, HEPES, MES) at a pH range of 6.5-7.5.[\[1\]](#)[\[11\]](#) The recommended protein concentration is between 2-10 mg/mL.[\[1\]](#)[\[12\]](#) If the buffer contains any thiol-containing substances, they must be removed.[\[1\]](#)
- Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. Add a 10-100 fold molar

excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[1][11] If DTT is used, it must be removed before adding the maleimide dye.[1]

- **Cy7 Maleimide** Stock Solution: Immediately before use, dissolve the **Cy7 maleimide** in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[1][11]

Protein Labeling Reaction

- Add the **Cy7 maleimide** stock solution to the prepared protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a common starting point.[1]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][11]

Purification of the Labeled Protein

It is crucial to remove the unreacted dye from the labeled protein to avoid interference in downstream applications.

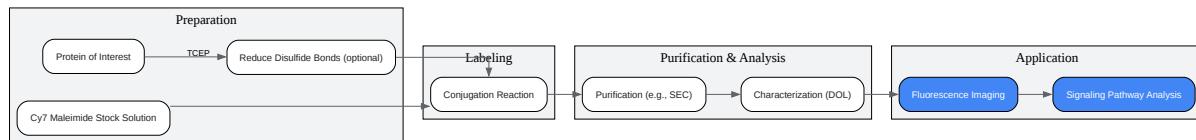
- Size-Exclusion Chromatography: This is the most common method for purification. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[1][13][14]
- Dialysis: An alternative method for purification.[9]

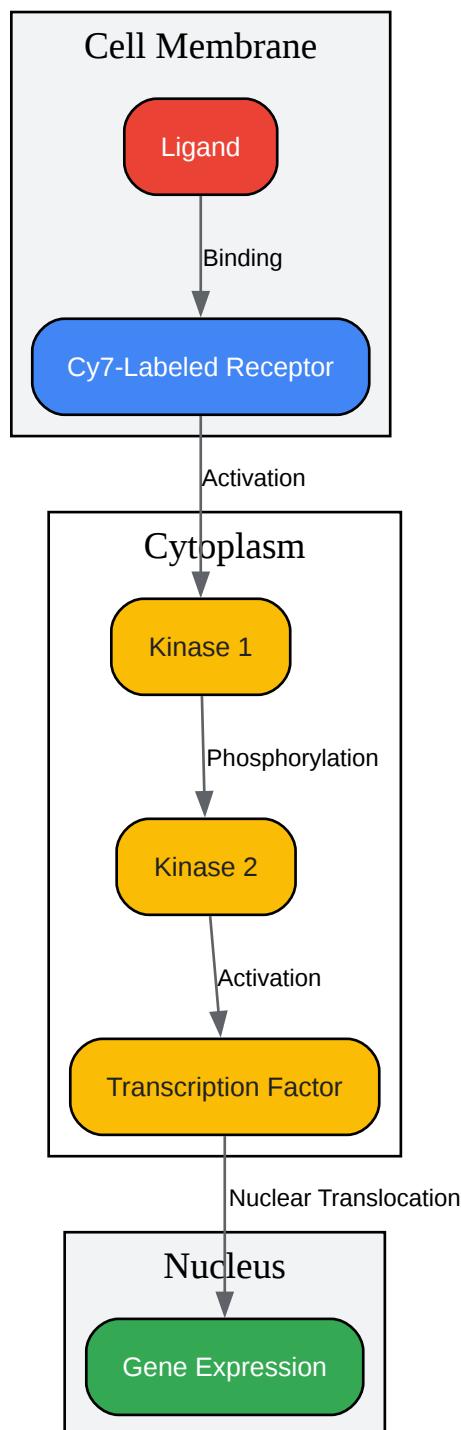
Characterization of the Conjugate

- Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7 (~750 nm). The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[15]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with **Cy7 maleimide** and its subsequent use in studying a biological pathway.





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